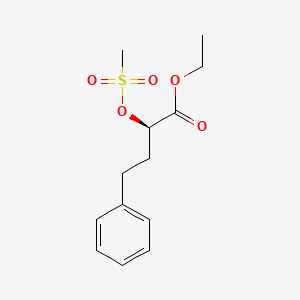

ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings . This particular compound features a complex structure with a phenyl group, a butyrate ester, and a methylsulfonyloxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is slow and reversible, requiring careful control of temperature and reaction time to maximize yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols depending on the nucleophile used

Scientific Research Applications

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The phenyl group may interact with aromatic receptors, while the methylsulfonyloxy group can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate can be compared with other esters such as:

Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.

Methyl butyrate: Known for its apple-like aroma, used in flavorings.

Ethyl benzoate: An aromatic ester used in perfumes.

The uniqueness of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate lies in its complex structure, which allows for a broader range of chemical reactions and applications compared to simpler esters.

Biological Activity

Ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16O4S

- Molecular Weight : 256.32 g/mol

The compound features a phenylbutyrate backbone with a methylsulfonyloxy group, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Adenosine Deaminase (ADA) : The compound has been shown to inhibit ADA, an enzyme that deaminates adenosine, thereby increasing extracellular adenosine concentrations. Elevated adenosine levels can modulate various physiological processes, including inflammation and immune responses .

- Cell Cycle Regulation : Studies suggest that compounds similar to this compound may interact with cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Inhibition of specific CDKs can lead to reduced proliferation of cancer cells .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing cytokine production in inflammatory models, indicating its role as an anti-inflammatory agent. For instance, tests on BALB/c mice showed that treatment with the compound before lipopolysaccharide (LPS) injection significantly reduced TNF-α levels, a pro-inflammatory cytokine .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| ADA Inhibition | Ki = 5.9 μM | |

| Anti-inflammatory | Reduced TNF-α levels post-LPS injection | |

| Cell Cycle Regulation | Potential inhibition of CDK activity |

Case Studies

- Cancer Treatment : A study explored the effects of this compound on breast cancer cells overexpressing cyclin E. The results indicated that the compound could restore sensitivity to CDK inhibitors, suggesting its potential as an adjunct therapy in resistant cancer types .

- Inflammatory Diseases : In a model of acute inflammation induced by LPS, administration of this compound led to a significant decrease in pro-inflammatory cytokines while increasing anti-inflammatory markers like IL-10. This dual action highlights its potential use in treating inflammatory diseases .

Properties

CAS No. |

129277-08-3 |

|---|---|

Molecular Formula |

C13H18O5S |

Molecular Weight |

286.35 g/mol |

IUPAC Name |

ethyl (2R)-2-methylsulfonyloxy-4-phenylbutanoate |

InChI |

InChI=1S/C13H18O5S/c1-3-17-13(14)12(18-19(2,15)16)10-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3/t12-/m1/s1 |

InChI Key |

QKQLJQXSPKYPFD-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.